molecular formula C30H37F2N3O3S B12756010 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine CAS No. 143780-42-1

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine

Cat. No.: B12756010
CAS No.: 143780-42-1
M. Wt: 557.7 g/mol
InChI Key: MRWLJDOGZIOXCK-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxy-phenylamino-propyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the piperazine ring.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential interactions with biological systems, including its effects on cellular processes.

    Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific benefits.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-((methylsulfonyl)phenylamino)propyl)piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives with different substituents, such as:

  • 1-(4-Phenylbutyl)-4-(2-hydroxy-3-phenylaminopropyl)piperazine
  • 1-(4-Fluorophenyl)-4-(2-hydroxy-3-methylaminopropyl)piperazine

These compounds may share some chemical properties but differ in their specific interactions and applications due to variations in their structures.

Properties

CAS No.

143780-42-1

Molecular Formula

C30H37F2N3O3S

Molecular Weight

557.7 g/mol

IUPAC Name

N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C30H37F2N3O3S/c1-39(37,38)35(28-6-3-2-4-7-28)23-29(36)22-34-20-18-33(19-21-34)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3

InChI Key

MRWLJDOGZIOXCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4

Origin of Product

United States

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